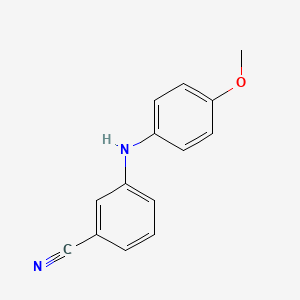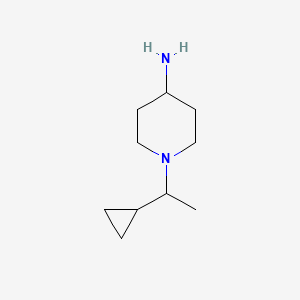
2-(2-氯-6-氟苯基)乙酰胺
描述
2-(2-Chloro-6-fluorophenyl)acetamide is an organic compound with the molecular formula C8H7ClFNO It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which is attached to an acetamide group
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
作用机制
Target of Action
The primary target of 2-(2-Chloro-6-fluorophenyl)acetamide is thrombin , a serine protease that plays a key role in the coagulation cascade . Thrombin is responsible for the conversion of fibrinogen to fibrin, which forms the structural basis of a blood clot .
Mode of Action
2-(2-Chloro-6-fluorophenyl)acetamide interacts with thrombin by binding to its active site . The compound has 2,2-difluoro-2-aryl/heteroaryl-ethylamine P3 and oxyguanidine P1 substituents, which contribute to its potent inhibitory activity . The compound’s interaction with thrombin inhibits the enzyme’s activity, preventing the conversion of fibrinogen to fibrin .
Biochemical Pathways
By inhibiting thrombin, 2-(2-Chloro-6-fluorophenyl)acetamide affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . The inhibition of thrombin prevents the formation of fibrin, thereby inhibiting the formation of blood clots .
Pharmacokinetics
The compound’s potency as a thrombin inhibitor suggests it may have good bioavailability .
Result of Action
The molecular and cellular effects of 2-(2-Chloro-6-fluorophenyl)acetamide’s action include the inhibition of thrombin activity and the prevention of blood clot formation . This can have therapeutic implications in conditions where there is an overactive coagulation cascade, such as in thrombosis .
生化分析
Biochemical Properties
2-(2-Chloro-6-fluorophenyl)acetamide plays a significant role in biochemical reactions, primarily as an inhibitor of thrombin, a serine protease involved in blood coagulation. The compound interacts with thrombin by binding to its active site, thereby preventing the conversion of fibrinogen to fibrin, which is essential for clot formation . Additionally, 2-(2-Chloro-6-fluorophenyl)acetamide has been shown to interact with other proteins and enzymes, such as those involved in inflammatory responses and cellular signaling pathways . These interactions are typically characterized by the formation of stable complexes, leading to the inhibition of enzymatic activity.
Cellular Effects
The effects of 2-(2-Chloro-6-fluorophenyl)acetamide on various types of cells and cellular processes are profound. In particular, the compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-(2-Chloro-6-fluorophenyl)acetamide can modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered phosphorylation states of target proteins . This modulation can result in changes in gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, 2-(2-Chloro-6-fluorophenyl)acetamide has been reported to impact cellular metabolism by inhibiting key metabolic enzymes, thereby altering the flux of metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of 2-(2-Chloro-6-fluorophenyl)acetamide involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Specifically, 2-(2-Chloro-6-fluorophenyl)acetamide binds to the active sites of target enzymes, such as thrombin, forming stable enzyme-inhibitor complexes . This binding prevents the enzymes from catalyzing their respective reactions, leading to a decrease in enzymatic activity. Additionally, 2-(2-Chloro-6-fluorophenyl)acetamide can influence gene expression by modulating transcription factors and other regulatory proteins, resulting in altered levels of specific mRNAs and proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Chloro-6-fluorophenyl)acetamide have been studied over various time periods. The compound has demonstrated stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that 2-(2-Chloro-6-fluorophenyl)acetamide can have sustained effects on cellular function, including prolonged inhibition of enzymatic activity and persistent changes in gene expression . These temporal effects are crucial for understanding the potential therapeutic applications of the compound.
Dosage Effects in Animal Models
The effects of 2-(2-Chloro-6-fluorophenyl)acetamide vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit thrombin activity without causing significant adverse effects . At higher doses, 2-(2-Chloro-6-fluorophenyl)acetamide can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.
Metabolic Pathways
2-(2-Chloro-6-fluorophenyl)acetamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is primarily metabolized by liver enzymes, including cytochrome P450 isoforms, which catalyze its biotransformation into more water-soluble metabolites . These metabolites are then excreted via the renal and biliary systems. Additionally, 2-(2-Chloro-6-fluorophenyl)acetamide can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels .
Transport and Distribution
The transport and distribution of 2-(2-Chloro-6-fluorophenyl)acetamide within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, 2-(2-Chloro-6-fluorophenyl)acetamide can bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues is also influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 2-(2-Chloro-6-fluorophenyl)acetamide is critical for its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is often mediated by targeting signals and post-translational modifications that direct 2-(2-Chloro-6-fluorophenyl)acetamide to specific organelles . The subcellular distribution of the compound can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloro-6-fluorophenyl)acetamide typically involves the acylation of 2-chloro-6-fluoroaniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-chloro-6-fluoroaniline+acetic anhydride→2-(2-chloro-6-fluorophenyl)acetamide+acetic acid
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions, with careful control of temperature and reaction time to optimize yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the process.
化学反应分析
Types of Reactions: 2-(2-Chloro-6-fluorophenyl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The acetamide group can be oxidized to form corresponding carboxylic acids.
Reduction: The acetamide group can be reduced to form amines.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Nucleophilic substitution: Formation of substituted phenylacetamides.
Oxidation: Formation of 2-(2-chloro-6-fluorophenyl)acetic acid.
Reduction: Formation of 2-(2-chloro-6-fluorophenyl)ethylamine.
相似化合物的比较
- 2-(2-Chloro-4-fluorophenyl)acetamide
- 2-(2-Chloro-5-fluorophenyl)acetamide
- 2-(2-Chloro-3-fluorophenyl)acetamide
Comparison: 2-(2-Chloro-6-fluorophenyl)acetamide is unique due to the specific positioning of the chloro and fluoro substituents on the phenyl ring, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for specific applications in medicinal chemistry.
属性
IUPAC Name |
2-(2-chloro-6-fluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQJBEZJSQZDNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-(2-Chloro-6-fluorophenyl)acetamide interact with thrombin and what are the downstream effects?
A1: While the provided abstracts do not explicitly detail the specific interactions of 2-(2-Chloro-6-fluorophenyl)acetamide with thrombin, research indicates that it acts as a potent inhibitor. [] Thrombin inhibitors typically exert their effect by blocking the enzyme's active site, preventing the conversion of fibrinogen to fibrin, a key step in blood clot formation. [] This inhibition of thrombin activity can help prevent or treat thrombotic disorders.
Q2: How does the structure of 2-(2-Chloro-6-fluorophenyl)acetamide contribute to its activity as a thrombin inhibitor?
A2: The scientific literature highlights that the structure of thrombin inhibitors significantly influences their potency. [] 2-(2-Chloro-6-fluorophenyl)acetamide, as part of a larger molecule, likely occupies the P2 subsite within the thrombin binding site. [] The presence of chlorine and fluorine atoms on the phenyl ring, along with the acetamide group, likely contributes to specific interactions with amino acids in the P2 subsite, contributing to the overall binding affinity and inhibitory potency of the molecule. Further research, including structure-activity relationship (SAR) studies, could elucidate the specific contributions of these structural features. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







amine](/img/structure/B1486472.png)




![N-[(oxolan-2-yl)methyl]-1-(propan-2-yl)piperidin-4-amine](/img/structure/B1486480.png)
![N-[3-(morpholin-4-yl)propyl]thiolan-3-amine](/img/structure/B1486481.png)

![4-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1486485.png)
